2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone
Overview
Description
“2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Scientific Research Applications
Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-Hydrazinyl-1-(1H-Imidazole-1-yl)-Ethanone, derived from 2-Chloro-1-(1H-imidazole-1-yl)-ethanone. These compounds were tested for antibacterial activity against gram-positive and gram-negative bacteria, showing promising results (Patel, Patel, Chaudhari, & Sen, 2011).
Antimycotic Activity : Raga et al. (1992) reported on the synthesis and antimycotic activity of derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, which include modifications of the 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone structure. These derivatives exhibited significant antifungal activity (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Cholinesterase Inhibition : Mohsen et al. (2014) synthesized tetrazole derivatives related to this compound and evaluated their anticholinesterase activities. Some derivatives showed significant inhibition of acetylcholinesterase, suggesting potential for treating conditions like Alzheimer's disease (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Heme Oxygenase Inhibition : Rahman et al. (2008) studied the inhibition of human heme oxygenase-1 by 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, which is structurally related to this compound. Their findings provide insights into the development of specific inhibitors for heme oxygenases, with potential therapeutic applications (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).
Antifungal Agents : Artico et al. (1993) synthesized various derivatives of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane, closely related to this compound, and tested them against Candida albicans and other Candida species. The chloro and amino derivatives showed high potency, comparable to existing antifungal drugs like miconazole (Artico, Massa, Santo, Costi, Retico, Apuzzo, & Simonetti, 1993).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. Additionally, it can alter the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling. This inhibition can result in the downregulation of signaling pathways that promote cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different tissues. For example, it may be actively transported into cells by membrane transporters or bind to plasma proteins, influencing its bioavailability and distribution .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(1-methylimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIMAEFXKFJJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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